molecular formula C24H23N3O3S2 B2565566 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone CAS No. 955817-21-7

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone

Cat. No.: B2565566
CAS No.: 955817-21-7
M. Wt: 465.59
InChI Key: BEWLMXGSBZTLIU-UHFFFAOYSA-N
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Description

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone is a synthetic chemical compound designed for advanced pharmacological and biochemical research. This molecule integrates several privileged structural motifs, suggesting broad potential in medicinal chemistry investigations. The compound features a benzothiazole core, a heterocyclic scaffold renowned for its diverse biological activities . The presence of a methylsulfonyl group at the 6-position of the benzothiazole ring can enhance molecular interactions with biological targets, potentially influencing selectivity and potency. The piperazine linker is a common feature in drug design, known to confer favorable physicochemical properties and serve as a connector to other aromatic systems . Finally, the 2-naphthyl ethanone moiety provides a hydrophobic aromatic group that can be critical for binding to various enzyme active sites and receptors . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a lead compound for structure-activity relationship (SAR) studies. Its structure indicates potential for application in oncology, neuroscience, and antiviral research, given the documented activities of its constituent parts. Thiazole-containing compounds, for instance, are found in FDA-approved drugs and are frequently investigated for their anticancer, antimicrobial, and antiviral properties . Similarly, naphthalene-derived structures are common in probes and inhibitors for various enzymes . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-32(29,30)20-8-9-21-22(16-20)31-24(25-21)27-12-10-26(11-13-27)23(28)15-17-6-7-18-4-2-3-5-19(18)14-17/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWLMXGSBZTLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazole-Piperazine Scaffolds

Several compounds share the benzo[d]thiazole-piperazine core but differ in substituents:

Compound Name Substituents Molecular Weight Key Properties Biological Activity Reference
Target Compound 6-(Methylsulfonyl)benzo[d]thiazole, naphthalen-2-yl ethanone ~483.5 (estimated) High polarity due to sulfonyl group; enhanced metabolic stability Not reported (inferred: potential kinase/CNS targets) -
5i () Benzo[d]thiazole, triazole, diphenyl groups 593.17 Moderate solubility (C:60.69%, H:4.58%); EI-MS m/z 593.17 Anticancer activity (specific targets unspecified)
6a () Benzo[d]thiazole, phenylthio ethanone ~397.5 MP: 215–217°C; C:56.31%, H:4.52% Antiproliferative activity (in vitro)
6d () Benzo[d]thiazole, 5-methyl-1,3,4-thiadiazole ~449.5 MP: 176–178°C; C:54.42%, H:4.17% Moderate antiproliferative activity

Key Observations :

  • Naphthalene provides a larger aromatic surface than phenyl or thiadiazole groups, likely enhancing binding to hydrophobic pockets in biological targets.

Analogues with Varied Heterocycles or Linkers

Compounds with piperazine-ethanone linkers but distinct heterocycles:

Compound Name Core Structure Key Features Biological Relevance Reference
MK47 () Thiophene-2-yl ethanone, trifluoromethylphenyl Electron-deficient (CF₃) aryl group; thiophene for π-stacking Neurotransmitter receptor modulation (inferred)
Compound 8 () Nitroimidazole, naphthalenylthio Nitro group for redox activity; thioether linker Antimicrobial or antiparasitic applications

Key Observations :

  • The target compound’s benzo[d]thiazole core may offer greater rigidity and planarity compared to imidazole or thiophene, influencing target selectivity.
  • Ethanone linkers (vs. thioethers in ) reduce susceptibility to nucleophilic cleavage, improving stability in biological environments.

Key Observations :

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